molecular formula C9H8O4 B092357 3-Acetyl-4-hydroxybenzoic acid CAS No. 16357-40-7

3-Acetyl-4-hydroxybenzoic acid

Cat. No.: B092357
CAS No.: 16357-40-7
M. Wt: 180.16 g/mol
InChI Key: FPBXWXGOFQSROI-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxybenzoic acid is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

3-Acetyl-4-hydroxybenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as causing serious eye damage (Category 1, H318) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s recommended to wear eye protection and face protection when handling this compound. If it gets in the eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor .

Mechanism of Action

Target of Action

It is known that hydroxybenzoic acids, a group to which this compound belongs, are involved in various biochemical processes .

Mode of Action

It is synthesized from 4-acetoxybenzoic acid through a reaction process involving aluminum chloride at 145°c . The resulting compound may interact with its targets in a manner similar to other hydroxybenzoic acids .

Biochemical Pathways

It is known that 4-hydroxybenzoic acid, a related compound, serves as a precursor of coenzyme q in prokaryotes and eukaryotes . It’s plausible that 3-Acetyl-4-hydroxybenzoic acid might be involved in similar pathways.

Pharmacokinetics

It’s known that the compound is synthesized from 4-acetoxybenzoic acid . The bioavailability of the compound would depend on factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion from the body.

Result of Action

It’s known that hydroxybenzoic acids, a group to which this compound belongs, are involved in various biochemical processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction process at 145°C . Additionally, the compound’s action may be influenced by the pH and temperature of its environment, as well as the presence of other compounds or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-4-hydroxybenzoic acid can be synthesized through the Fries rearrangement of 4-acetoxybenzoic acid. The reaction involves the use of aluminum chloride as a catalyst. The process is carried out at a temperature range of 150-155°C for about one hour, yielding the desired product . Another method involves the reaction of phenol with acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The esterification reaction produces acetylphenol, which is then subjected to acylation under basic conditions to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically follows the same synthetic routes as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reagents. The product is then purified through crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-acetyl-4-ketobenzoic acid or 3-acetyl-4-carboxybenzoic acid.

    Reduction: Formation of 3-hydroxy-4-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Comparison with Similar Compounds

3-Acetyl-4-hydroxybenzoic acid can be compared with other similar compounds such as:

    4-Hydroxybenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, which can lead to different reactivity and applications.

    3-Acetylbenzoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

The presence of both the acetyl and hydroxyl groups in this compound makes it unique and versatile for various applications in research and industry .

Properties

IUPAC Name

3-acetyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBXWXGOFQSROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429373
Record name 3-acetyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-40-7
Record name 3-acetyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

36.6 g (0.274 mol) of AlCl3 are suspended in 50 ml of 1,2,4-trichloro-benzene and treated with 9 g (50 mmol) of 4-acetoxybenzoic acid. After dropwise addition of 7.84 g (0.1 mol) of acetyl chloride, the reaction mixture is heated to 130-140° C., the evolution of HCl gas occurring from approximately 60° C. The mixture is stirred for approximately 1 hour at 130° C. and then allowed to cool to 60-70° C., and the mixture is poured cautiously into stirred ice water. It is extracted several times with ethyl acetate, then the combined organic phases are extracted with saturated aqueous sodium bicarbonate solution and the combined aqueous phases are adjusted carefully to pH<1 using concentrated HCl, the 3-acetyl-4-hydroxybenzoic acid separating as sparingly soluble material.
Name
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
7.84 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-acetyl-4-hydroxybenzoic acid in the synthesis of flavanone-6-carboxylic acid derivatives?

A: this compound serves as a crucial intermediate in the multi-step synthesis of flavanone-6-carboxylic acid derivatives. [] Starting from 4-hydroxybenzoic acid, it undergoes a series of reactions including esterification, Fries rearrangement, and Claisen-Schmidt condensation to ultimately form the desired flavanone derivatives. []

Q2: Has this compound been found in natural sources?

A: Yes, this compound has been identified as a constituent of Senecio nemorensis. [] This discovery suggests potential biological activity and warrants further investigation into its properties and potential applications.

Q3: Is there structural data available for this compound?

A: Yes, the crystal structure of this compound has been determined and reported. [] This information provides valuable insights into the molecule's three-dimensional conformation and can be used for further studies involving molecular modeling and structure-activity relationship analysis.

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